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Abstract
The seeds of Strychnos nux-vomica, commonly known as Nux vomica, are a rich source of

potent indole alkaloids, primarily strychnine and brucine. These compounds exhibit a complex

and significant pharmacological profile, making them a subject of interest for toxicological and

therapeutic research. This technical guide provides an in-depth overview of the

pharmacological properties of Nux vomica alkaloids, with a focus on strychnine and brucine. It

includes a comprehensive summary of their pharmacodynamics, pharmacokinetics, and

toxicology, presented in structured tables for comparative analysis. Detailed experimental

protocols for key assays and visualizations of critical signaling pathways are also provided to

facilitate further research and drug development efforts.

Introduction
Strychnos nux-vomica is a deciduous tree native to India and Southeast Asia, the seeds of

which have been used in traditional medicine for centuries.[1] The profound physiological

effects of these seeds are attributed to their high concentration of indole alkaloids, with

strychnine and brucine being the most abundant and pharmacologically active constituents.[2]

[3] While historically used in small doses as a stimulant and tonic, the extreme toxicity of these

alkaloids, particularly strychnine, has limited their therapeutic application in modern medicine.

[4]
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Despite their toxicity, the unique mechanisms of action of strychnine and brucine offer valuable

tools for neuropharmacological research and potential scaffolds for the development of novel

therapeutics. This guide aims to provide a detailed technical overview of the pharmacological

profile of these alkaloids to support ongoing research and drug discovery initiatives.

Principal Alkaloids and Mechanism of Action
The primary alkaloids responsible for the pharmacological activity of Nux vomica are strychnine

and brucine.

Strychnine: A potent neurotoxin that acts as a competitive antagonist at glycine receptors,

primarily in the spinal cord and brainstem.[5][6] Glycine is a major inhibitory neurotransmitter,

and by blocking its action, strychnine leads to an excitatory state characterized by muscle

spasms and convulsions.[5][6]

Brucine: Structurally similar to strychnine but is a less potent convulsant.[7] It also acts as an

antagonist at glycine receptors.[8] Recent research has also highlighted its potential anti-

inflammatory, analgesic, and anti-tumor activities through modulation of various signaling

pathways.[9][10][11]

Pharmacodynamics
The primary pharmacodynamic effect of strychnine and brucine is the antagonism of inhibitory

glycine receptors. This action disrupts the normal balance of excitatory and inhibitory

neurotransmission in the central nervous system.

Glycine Receptor Antagonism
Strychnine is a highly selective and potent competitive antagonist of the glycine receptor, a

ligand-gated chloride ion channel.[5][6] By binding to the receptor, strychnine prevents glycine

from opening the channel and allowing the influx of chloride ions, which would normally

hyperpolarize the neuron and make it less likely to fire.[5] This disinhibition of motor neurons

leads to the characteristic symptoms of strychnine poisoning, including reflex hyperexcitability

and tonic convulsions.[6] Brucine shares this mechanism but with lower affinity and potency.[7]
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Figure 1: Antagonism of the Glycine Receptor by Strychnine and Brucine.

Modulation of Other Signaling Pathways by Brucine
Recent studies have revealed that brucine can modulate other signaling pathways, which may

account for its observed anti-inflammatory, analgesic, and anti-cancer properties.
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Wnt/β-catenin Pathway: Brucine has been shown to inhibit the Wnt/β-catenin signaling

pathway in colorectal cancer cells. It achieves this by increasing the expression of DKK1, an

inhibitor of the Wnt pathway, which leads to a decrease in β-catenin levels.[6]
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Figure 2: Inhibition of the Wnt/β-catenin Signaling Pathway by Brucine.
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VEGF Signaling Pathway: Brucine has demonstrated anti-angiogenic effects by inhibiting the

Vascular Endothelial Growth Factor (VEGF) signaling pathway. It has been shown to

suppress VEGF-induced proliferation, motility, and tube formation of human umbilical vein

endothelial cells (HUVECs) by targeting the VEGFR2 signaling cascade.[5][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 21 Tech Support

https://wnt.stanford.edu/wnt-signaling-pathway-diagram
https://pmc.ncbi.nlm.nih.gov/articles/PMC2634250/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

VEGFR2

PLCγ PI3K

PKC

Raf

MEK

ERK

Cell Proliferation

Akt

Cell Survival

VEGF Brucine

Inhibition

Click to download full resolution via product page

Figure 3: Inhibition of the VEGF Signaling Pathway by Brucine.
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Receptor Binding Affinities
The following table summarizes the known receptor binding affinities of strychnine and brucine.

Alkaloid
Receptor/Si
te

Ligand
Affinity
(Ki/IC50)

Species Reference

Strychnine
Glycine

Receptor

[3H]Strychnin

e
Kd = 12 nM Rat [3]

Strychnine
Glycine

Receptor
Glycine Ki = 10 µM Rat [12]

Strychnine
Glycine

Receptor
Strychnine Ki = 0.03 µM Rat [12]

Brucine
Glycine

Receptor

[3H]Strychnin

e

More potent

displacer

than glycine

Rat [13]

Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profiles of strychnine and

brucine are critical to understanding their toxicity and potential therapeutic windows.

Absorption
Both strychnine and brucine are rapidly absorbed from the gastrointestinal tract.[5]

Distribution
Strychnine has low plasma protein binding and a large volume of distribution, estimated at 13

L/kg in one human case report.[7]

Metabolism
Strychnine is primarily metabolized by the hepatic cytochrome P450 microsomal enzyme

system to its major metabolite, strychnine N-oxide.[7]
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Excretion
Elimination of strychnine is predominantly extrarenal, with an elimination half-life of about 10–

16 hours in humans.[7]

Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for strychnine and brucine in

rats following oral administration.

Alkaloid
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC0-t
(ng·h/mL)

Reference

Strychnine 1.0 112.3 ± 23.5 0.5 456.8 ± 98.7 [14]

Brucine 1.0 89.7 ± 18.4 0.75 389.2 ± 76.5 [14]

Toxicology
The high toxicity of Nux vomica alkaloids is a major concern. Strychnine is significantly more

toxic than brucine.

Acute Toxicity
The following table presents the median lethal dose (LD50) values for strychnine and brucine in

various animal models.
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Alkaloid Species Route LD50 (mg/kg) Reference

Strychnine Mouse Oral 2 [1]

Strychnine Rat Oral 2.35 - 16 [1][4]

Strychnine Dog Oral ~0.5 [15]

Strychnine Cat Oral ~2 [15]

Brucine Mouse Subcutaneous 60 [16]

Brucine Rat Intraperitoneal 91 [16]

Brucine Rabbit Oral 4 [16]

Brucine Mouse Intravenous 50.10 [11]

Experimental Protocols
Glycine Receptor Binding Assay ([3H]Strychnine)
This protocol describes a competitive binding assay to determine the affinity of compounds for

the glycine receptor using radiolabeled strychnine.
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Figure 4: Workflow for a Glycine Receptor Binding Assay.
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Materials:

Rat spinal cord and brainstem tissue

[3H]Strychnine

Unlabeled strychnine and test compounds

Buffer: 50 mM Tris-HCl, pH 7.4

Glass fiber filters

Scintillation vials and cocktail

Homogenizer

Centrifuge

Filtration apparatus

Scintillation counter

Procedure:

Membrane Preparation: Homogenize fresh or frozen rat spinal cord and brainstem tissue in

ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes. Wash

the pellet by resuspension and centrifugation.

Binding Assay: In a final volume of 250 µL, incubate the prepared membranes with a fixed

concentration of [3H]strychnine and varying concentrations of the test compound or

unlabeled strychnine (for determining non-specific binding).

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to

reach equilibrium.

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the

filters quickly with ice-cold buffer to remove unbound radioligand.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 21 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Analyze the data using non-linear regression to determine the IC50 or Ki values for

the test compounds.

Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is used to assess the effect of Nux vomica alkaloids on cell viability.
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Figure 5: Workflow for the MTT Cytotoxicity Assay.
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Materials:

Cell line of interest

Complete cell culture medium

96-well plates

Nux vomica alkaloids (strychnine, brucine)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to

adhere overnight.

Treatment: Treat the cells with a range of concentrations of the test alkaloid and incubate for

a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time,

viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilization solution to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of each well using a microplate reader

at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability for each concentration and determine

the IC50 value.

Analgesic Activity Assessment (Hot Plate Test)
This method is used to evaluate the central analgesic activity of compounds like brucine.
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Figure 6: Workflow for the Hot Plate Analgesia Test.
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Materials:

Mice or rats

Hot plate apparatus with temperature control

Test compound (e.g., brucine) and vehicle

Timer

Procedure:

Acclimatization: Acclimatize the animals to the testing room for at least 30 minutes before the

experiment.

Baseline Measurement: Set the hot plate temperature to 55 ± 0.5°C. Place each animal on

the hot plate and record the latency to the first sign of a nociceptive response (e.g., paw

licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue

damage.

Drug Administration: Administer the test compound or vehicle to the animals.

Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60,

90 minutes), place the animals back on the hot plate and measure the reaction latency.

Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine

the analgesic effect of the compound.

Anti-inflammatory Activity Assessment (Carrageenan-
Induced Paw Edema)
This in vivo model is used to screen for the anti-inflammatory activity of compounds like

brucine.
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Figure 7: Workflow for Carrageenan-Induced Paw Edema Assay.
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Materials:

Rats or mice

Plethysmometer or calipers

Carrageenan solution (1% in saline)

Test compound (e.g., brucine) and vehicle

Reference anti-inflammatory drug (e.g., indomethacin)

Procedure:

Baseline Measurement: Measure the initial paw volume of the animals.

Drug Administration: Administer the test compound, vehicle, or reference drug to different

groups of animals.

Edema Induction: After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-

plantar region of the right hind paw of each animal.

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5

hours) after carrageenan injection.

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the

vehicle control group to determine the anti-inflammatory activity of the test compound.

Conclusion
The alkaloids from Nux vomica, particularly strychnine and brucine, possess a rich and

complex pharmacological profile. Their primary mechanism of action as glycine receptor

antagonists has been well-established and provides a clear basis for their neurotoxic effects.

However, emerging research on brucine's ability to modulate other signaling pathways, such as

Wnt/β-catenin and VEGF, suggests a broader range of pharmacological activities that warrant

further investigation for potential therapeutic applications, especially in the fields of oncology

and inflammation. The data and protocols presented in this technical guide are intended to

serve as a valuable resource for researchers and drug development professionals working to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 21 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


further elucidate the pharmacological properties of these potent natural compounds and

explore their potential for the development of new medicines. Careful consideration of their

inherent toxicity will be paramount in any future therapeutic development.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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